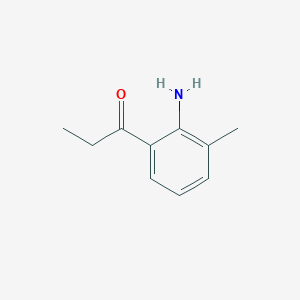

1-Propanone, 1-(2-amino-3-methylphenyl)-

Description

Evolution of Synthetic Strategies for Propanone Derivatives

The synthesis of propanone derivatives has evolved considerably, moving from classical methods to more sophisticated and efficient modern techniques. Historically, methods like the Friedel-Crafts acylation have been foundational for creating aryl ketones. nih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride. nih.govresearchgate.net While powerful, traditional Friedel-Crafts reactions often require harsh conditions and stoichiometric amounts of catalysts.

Modern advancements have focused on developing milder, more selective, and environmentally benign methodologies. These include the use of more efficient catalysts, including Brønsted acids like triflic acid, and alternative acylating agents to minimize waste and improve yields. nih.govresearchgate.net Other contemporary strategies for synthesizing ketone derivatives, including propanones, involve oxidation of secondary alcohols, hydration of alkynes, and various coupling reactions. For α-amino ketones specifically, methods have expanded to include direct α-C-H amination of ketones, metal-free one-pot strategies from benzylic alcohols and amines, and asymmetric hydrogenations to produce chiral products. acs.orgorganic-chemistry.org

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation (Classical) | Acylation of arenes using acyl halides/anhydrides with a Lewis acid catalyst (e.g., AlCl3). nih.gov | Powerful C-C bond formation. | Requires stoichiometric, moisture-sensitive catalysts; often harsh conditions. mdpi.com |

| Friedel-Crafts Acylation (Modern) | Uses strong Brønsted acids (e.g., TfOH) or more efficient Lewis acids as catalysts. nih.gov | Milder conditions, catalytic amounts of acid. | Substrate scope can be limited by acid sensitivity. |

| Oxidation of Secondary Alcohols | Conversion of a secondary alcohol to a ketone using an oxidizing agent. | Wide availability of starting materials. | Requires stoichiometric oxidants, which can be hazardous. |

| Direct α-C-H Amination | Introduction of an amino group at the α-position of a ketone. organic-chemistry.org | Atom-economical. | Control of regioselectivity can be challenging. |

| Multi-component Reactions (e.g., Mannich) | One-pot reaction combining a ketone, an aldehyde, and an amine to form a β-aminoketone. nih.gov | High efficiency and convergence. nih.gov | Can produce complex mixtures if not optimized. |

Significance of Aromatic Aminoketones in Chemical Synthesis

Aromatic aminoketones are highly significant intermediates in organic synthesis due to their dual functionality. wikipedia.org The presence of both a nucleophilic amino group and an electrophilic carbonyl group on an aromatic scaffold allows for a variety of intramolecular and intermolecular reactions, making them ideal precursors for the construction of heterocyclic systems. rsc.org

One of the most prominent applications of ortho-aminoaryl ketones is in the synthesis of quinolines, a core structure in many pharmaceuticals and natural products. du.edu.egiipseries.org The Friedländer annulation, for instance, is a classic condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, which directly yields a substituted quinoline (B57606). du.edu.egiipseries.org This reaction and its modern variations, which may use acid or base catalysis, highlight the importance of ortho-aminoaryl ketones as key building blocks. du.edu.eg Beyond quinolines, these intermediates are used to synthesize a range of other N-heterocycles, such as benzodiazepines and quinoxalines, underscoring their versatility. researchgate.net

| Application | Reaction Type | Resulting Structure | Significance |

|---|---|---|---|

| Quinoline Synthesis | Friedländer Annulation. iipseries.org | Substituted Quinolines. du.edu.eg | Core scaffold in numerous pharmaceuticals. researchgate.net |

| Benzodiazepine Synthesis | Condensation/Cyclization | 1,4-Benzodiazepines | Important class of psychoactive drugs. |

| Quinoxaline Synthesis | Condensation with 1,2-dicarbonyls | Substituted Quinoxalines | Found in dyes, pharmaceuticals, and organic semiconductors. |

| Precursor to Chiral Molecules | Asymmetric Reduction | Chiral Amino Alcohols. nih.gov | Valuable chiral auxiliaries and synthons. rsc.org |

Contextualizing 1-Propanone, 1-(2-amino-3-methylphenyl)- within Contemporary Organic Chemistry Research

The specific compound, 1-Propanone, 1-(2-amino-3-methylphenyl)-, fits directly into the class of ortho-aminoaryl ketones. Its structure, featuring a propanoyl group and an amino group in an ortho relationship on a toluene (B28343) ring, makes it a tailored precursor for the synthesis of specifically substituted heterocyclic compounds.

The primary research context for this molecule is as a strategic intermediate. The presence of the propanoyl group provides a reactive α-methylene group adjacent to the carbonyl, making it an ideal substrate for the Friedländer quinoline synthesis. Reaction of 1-Propanone, 1-(2-amino-3-methylphenyl)- with itself or another carbonyl compound would lead to the formation of a polysubstituted quinoline. Specifically, the methyl group at the 3-position of the phenyl ring would result in a methyl-substituted quinoline, allowing for fine-tuning of the steric and electronic properties of the final product. Such control is crucial in medicinal chemistry, where small structural modifications can significantly impact biological activity.

While extensive literature dedicated solely to 1-Propanone, 1-(2-amino-3-methylphenyl)- is not prominent, its value is understood by its potential role in synthetic campaigns targeting complex molecules. Its synthesis would likely be achieved via a Friedel-Crafts acylation of 2-methylaniline (o-toluidine) with propanoyl chloride, followed by selective reduction or other functional group manipulations. The utility of this compound lies in its ability to serve as a bespoke building block for accessing a specific subset of quinoline derivatives and other related heterocycles that are of interest in materials science and drug discovery programs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62819-85-6 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(2-amino-3-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H13NO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3,11H2,1-2H3 |

InChI Key |

RWRXLGIHJKXIQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Propanone, 1 2 Amino 3 Methylphenyl

Catalytic Approaches in the Formation of Aryl Propanones

The formation of the aryl propanone core of the target molecule can be achieved through various catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysis plays a crucial role in the construction of the carbon skeleton of aryl ketones. While direct acylation of anilines can be challenging, a common strategy involves the synthesis of a suitable precursor followed by functional group transformations.

One plausible pathway involves the Friedel-Crafts acylation of an N-protected 2-methylaniline derivative. The protective group mitigates the deactivating and coordinating effects of the amino group, allowing the acylation to proceed. However, Friedel-Crafts reactions on anilines are notoriously difficult due to the Lewis basicity of the nitrogen atom, which complexes with the Lewis acid catalyst. ncert.nic.inorganic-chemistry.org This can lead to deactivation of the aromatic ring and poor yields. Protecting the amino group, for instance as an anilide, can circumvent this issue and direct the acylation to the para position. google.com Achieving the desired ortho-acylation to the methyl group is a significant regiochemical challenge.

A more contemporary approach involves cross-coupling reactions. For instance, a suitably functionalized 2-bromo-3-methylaniline (B1268886) derivative could be coupled with a propanoyl source using a palladium catalyst. Alternatively, an organometallic reagent derived from a protected 1-bromo-2-methyl-3-nitrobenzene could be coupled with propanoyl chloride. Subsequent reduction of the nitro group would then yield the desired aminophenyl propanone.

Table 1: Comparison of Potential Catalytic Systems for Precursor Synthesis

| Catalytic System | Precursors | Advantages | Challenges |

| Lewis Acids (e.g., AlCl₃, Ga(OTf)₃) | N-protected 2-methylaniline, Propanoyl chloride/anhydride (B1165640) | Well-established for Friedel-Crafts acylation | Poor regioselectivity for ortho product, harsh conditions, catalyst poisoning by amine |

| Palladium Catalysts (e.g., Pd(PPh₃)₄) | 1-Bromo-2-methyl-3-nitrobenzene, Organotin or Organoboron reagents | High functional group tolerance, milder conditions | Multi-step synthesis of precursors |

| Copper Catalysts | 2-Iodo-6-methylaniline, Propanoyl sources | Cost-effective | Can require specific ligands and conditions |

Organocatalytic Pathways to Related Molecular Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis and can be applied to the formation of related molecular scaffolds. While a direct organocatalytic synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- is not prominently documented, organocatalytic methods can be employed for the enantioselective synthesis of α-amino ketones, which are structurally related. nih.gov For instance, the development of chiral organocatalysts could potentially be applied to a Mannich-type reaction involving a suitable enolate precursor and an electrophilic amine source, followed by oxidation to furnish the ketone.

Chemospecific Functionalization Strategies

Achieving the desired substitution pattern on the aromatic ring and the formation of the ketone carbonyl group requires highly specific functionalization methods.

Regioselective Introduction of the Aminophenyl Moiety

The primary challenge in the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- lies in the regioselective functionalization of the aromatic ring. The starting material, 2-methylaniline (o-toluidine), is an ortho- and para-directing activator. wikipedia.orgsynthetikaeu.comnih.gov Direct Friedel-Crafts acylation would likely lead to a mixture of products with the acyl group at the para-position to the amino group being the major product.

To achieve the desired 2-amino-3-methyl substitution pattern with an adjacent propanone group, a multi-step synthetic sequence is often necessary. One potential route starts with 2-nitrotoluene (B74249). Nitration of toluene (B28343) primarily yields a mixture of ortho- and para-nitrotoluene, which can be separated. wikipedia.org The ortho-isomer can then be subjected to further functionalization.

A plausible synthetic route is outlined below:

Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluene isomers, from which 2-nitrotoluene is isolated.

Halogenation: The 2-nitrotoluene can be halogenated (e.g., brominated) at the position meta to the nitro group and ortho to the methyl group, yielding 2-bromo-6-nitrotoluene. Directing this regioselectivity can be challenging. A more controlled approach might involve starting from a different precursor.

Acylation: An alternative is to start with 3-methylpropiophenone and introduce the amino group. Nitration of 3-methylpropiophenone would likely occur at the positions ortho and para to the activating methyl group. The position ortho to the methyl group and meta to the deactivating propanoyl group would be favored, leading to 1-(2-nitro-3-methylphenyl)propan-1-one.

Reduction: The nitro group in 1-(2-nitro-3-methylphenyl)propan-1-one can then be selectively reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), to yield the final product.

The Sugasawa reaction, which is an ortho-acylation of unprotected anilines using nitriles in the presence of a Lewis acid like BCl₃ and a protic acid, presents a more direct but potentially challenging route. chem-station.com This reaction could theoretically be applied to 2-methylaniline with propionitrile (B127096) to directly install the propanoyl group at the desired position.

Control over Ketone Carbonyl Formation

The formation of the propanone moiety is typically achieved through Friedel-Crafts acylation using propanoyl chloride or propanoic anhydride with a suitable Lewis acid catalyst. organic-chemistry.org As mentioned, the presence of the amino group on the aromatic ring complicates this reaction.

An alternative strategy involves the oxidation of a corresponding secondary alcohol. For example, 1-(2-amino-3-methylphenyl)propan-1-ol could be oxidized to the desired ketone. This precursor alcohol could be synthesized via a Grignard reaction between a suitable organometallic reagent (e.g., 2-amino-3-methylphenylmagnesium bromide, prepared from the corresponding bromoaniline) and propanal. The challenge here lies in the protection of the reactive amino group during the Grignard reagent formation and reaction.

Table 2: Methods for Ketone Carbonyl Formation

| Method | Reagents | Substrate | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Propanoyl chloride/anhydride, Lewis acid | N-protected 2-methylaniline | Direct introduction of the acyl group | Regioselectivity issues, catalyst incompatibility with free amine |

| Oxidation of Secondary Alcohol | Oxidizing agents (e.g., PCC, Swern oxidation) | 1-(2-amino-3-methylphenyl)propan-1-ol | Milder conditions, avoids harsh Lewis acids | Requires synthesis of the alcohol precursor, potential for over-oxidation |

| Grignard Reaction followed by Oxidation | Propanal, 2-amino-3-methylphenyl Grignard reagent | 1-Bromo-2-methyl-3-aminobenzene (protected) | Builds the carbon skeleton and alcohol in one step | Requires protection of the amino group |

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of 1-Propanone, 1-(2-amino-3-methylphenyl)-. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For a Friedel-Crafts based approach, screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, Ga(OTf)₃) and solvents (e.g., CS₂, nitrobenzene, 1,2-dichloroethane) is essential. google.com The stoichiometry of the Lewis acid is also a crucial factor, as it can influence both the reaction rate and the formation of byproducts.

In the case of a synthesis involving the reduction of a nitro group, the choice of reducing agent and reaction conditions must be carefully selected to avoid reduction of the ketone carbonyl group. Catalytic hydrogenation with palladium on carbon is often effective and selective under controlled pressure and temperature.

For any multi-step synthesis, purification of intermediates at each stage is vital to ensure the final product's purity. Techniques such as column chromatography, recrystallization, and distillation are commonly employed.

Table 3: Illustrative Optimization Parameters for a Hypothetical Nitration-Reduction Route

| Step | Parameter | Conditions to Optimize | Desired Outcome |

| Nitration of 3-methylpropiophenone | Temperature | -10 °C to 25 °C | Maximize formation of the 2-nitro isomer |

| Nitrating agent | HNO₃/H₂SO₄, other nitrating agents | Improve regioselectivity | |

| Reduction of 1-(2-nitro-3-methylphenyl)propan-1-one | Catalyst | Pd/C, PtO₂, Raney Ni | High yield of the amine |

| Hydrogen Pressure | 1-5 atm | Complete reduction of nitro group without affecting the ketone | |

| Solvent | Ethanol, Methanol (B129727), Ethyl acetate | Efficient reaction and easy product isolation |

By systematically investigating these parameters, a robust and efficient synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- can be developed.

Novel Synthetic Routes to 1-Propanone, 1-(2-amino-3-methylphenyl)- and its Structural Analogues

Traditional methods for the synthesis of 2-aminoaryl ketones often involve multi-step procedures that may suffer from low yields and the use of hazardous reagents. Recent research has focused on developing more direct and efficient catalytic methods.

One of the foundational methods for generating the core structure of 1-Propanone, 1-(2-amino-3-methylphenyl)- involves the Friedel-Crafts acylation. Historically, this reaction required more than stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste and environmental concerns. A significant advancement in this area is the development of catalytic Friedel-Crafts acylation of aniline (B41778) derivatives. The use of gallium triflates in a lithium perchlorate-nitromethane solution has been shown to effectively catalyze the acylation of anilides, which can then be deprotected to yield the desired p-ketoaniline. google.com This catalytic approach represents a substantial improvement over classical methods.

Another innovative approach involves the use of copper-catalyzed domino oxidative processes. For instance, tryptanthrin (B1681603) derivatives have been synthesized from 2-aminoaryl methyl ketones and isatoic anhydrides using a CuI/DMSO-mediated reaction. researchgate.net While not a direct synthesis of the target molecule, this methodology showcases a novel pathway for the functionalization of 2-aminoaryl ketones, which could be adapted for the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- and its analogues.

Furthermore, multi-enzyme biosynthesis presents a novel and green route to related compounds. For example, 3-amino-2-hydroxy acetophenone (B1666503) has been produced from m-nitroacetophenone using a three-enzyme system, achieving a significantly higher yield than previously reported biosynthetic methods. researchgate.net This highlights the potential of biocatalysis in developing sustainable routes to aminoaryl ketones.

The Gewald reaction, traditionally used for the synthesis of 2-aminothiophenes, has been modified for the preparation of novel 3-acetyl-2-aminothiophenes from cyanoacetone. nih.gov This demonstrates the adaptability of established name reactions to create new synthetic pathways for related functional groups.

While direct novel synthetic routes for 1-Propanone, 1-(2-amino-3-methylphenyl)- are not extensively documented in publicly available literature, the principles from these related syntheses provide a strong foundation for the development of new and improved methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- and its analogues is crucial for developing environmentally benign processes. These principles focus on waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. rsc.orgijtsrd.com

A key area of improvement is the replacement of hazardous reagents and solvents. For instance, sunlight-driven N-acetylation of anilines using magnesium sulfate (B86663) as a mild Lewis acid catalyst under neat conditions has been reported as a cost-effective and energy-benign process. rsc.orgrsc.org This approach avoids the use of corrosive acetylating agents like acetic anhydride and toxic solvents. Photoinduced acetylation of anilines under aqueous and catalyst-free conditions further exemplifies a green and efficient method, utilizing water as the solvent and a non-toxic, water-soluble photosensitizer. nih.gov

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of Lewis acids, such as gallium triflates in Friedel-Crafts acylation, significantly reduces waste compared to stoichiometric methods. google.com The development of catalyst-free methods, such as the microwave-accelerated reaction of alk-3-yn-1-ones with o-phenylenediamines in ethanol, also represents a significant step towards greener synthesis. rsc.org

The table below summarizes the application of green chemistry principles in reactions relevant to the synthesis of 2-aminoaryl ketones.

| Green Chemistry Principle | Application in Synthesis of 2-Aminoaryl Ketone Analogues |

| Prevention of Waste | Catalytic methods (e.g., Ga(OTf)₃ in Friedel-Crafts acylation) minimize waste compared to stoichiometric reagents. google.com |

| Atom Economy | Catalyst-free chemo-/regio-/stereo-selective amination of alk-3-ynones for the synthesis of benzodiazepines and enaminones demonstrates high atom economy. rsc.org |

| Less Hazardous Chemical Syntheses | Use of magnesium sulfate as a mild Lewis acid catalyst in N-acetylation of anilines. rsc.orgrsc.org |

| Safer Solvents and Auxiliaries | Photoinduced acetylation of anilines in water. nih.gov |

| Design for Energy Efficiency | Sunlight-driven N-acetylation of anilines. rsc.orgrsc.org |

| Use of Renewable Feedstocks | While not directly applied to the target molecule, the broader field is exploring bio-based starting materials. |

| Reduce Derivatives | Direct catalytic synthesis of unprotected 2-amino-1-phenylethanols from alkenes using iron(II) phthalocyanine (B1677752) avoids protection/deprotection steps. |

| Catalysis | Use of recyclable catalysts and development of catalyst-free reactions. rsc.org |

Flow Chemistry Applications for Efficient Production

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. nih.govamt.uk The application of flow chemistry to the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)- and its precursors can lead to significant process improvements.

Continuous flow processes are particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volumes enhance heat transfer and minimize the accumulation of dangerous substances. nih.gov For instance, Friedel-Crafts reactions, which are often exothermic, can be performed more safely and with better control in a flow reactor. acs.org The continuous flow Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride using AlCl₃ as a Lewis acid has been demonstrated, achieving a high yield with a short residence time. acs.org

The table below outlines potential flow chemistry applications for key reaction types in the synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)-.

| Reaction Type | Potential Flow Chemistry Application | Advantages |

| Friedel-Crafts Acylation | Continuous flow acylation of 2-methylaniline derivatives using a packed-bed reactor with a solid Lewis acid catalyst. | Improved safety, better temperature control, potential for catalyst recycling. acs.org |

| Amination | Flow amination of a suitable precursor in a microreactor. | Enhanced mixing, rapid optimization of reaction conditions, safe handling of reagents. nih.govelveflow.com |

| Multi-step Synthesis | Telescoped flow synthesis combining acylation and subsequent functional group manipulations without isolation of intermediates. | Increased efficiency, reduced waste, shorter overall synthesis time. elveflow.com |

While specific flow chemistry setups for the production of 1-Propanone, 1-(2-amino-3-methylphenyl)- are not yet widely reported, the successful application of this technology to related transformations demonstrates its significant potential for the efficient and scalable synthesis of this important chemical intermediate. acs.orgnih.gov

Sophisticated Spectroscopic and Structural Elucidation of 1 Propanone, 1 2 Amino 3 Methylphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For 1-Propanone, 1-(2-amino-3-methylphenyl)-, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

Due to the absence of specific experimental NMR data for 1-Propanone, 1-(2-amino-3-methylphenyl)- in the provided search results, a predictive analysis based on established principles for similar substituted aromatic ketones is discussed. The expected chemical shifts (δ) are influenced by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing propanoyl (-C(O)CH₂CH₃) group on the phenyl ring.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic (H4, H5, H6) | 6.5 - 7.5 | m | - |

| -NH₂ | 4.0 - 5.0 | br s | - |

| -C(O)CH₂- | 2.8 - 3.2 | q | ~7.2 |

| Ar-CH₃ | 2.1 - 2.4 | s | - |

| -CH₂CH₃ | 1.0 - 1.3 | t | ~7.2 |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 198 - 202 |

| Aromatic C-NH₂ (C2) | 145 - 150 |

| Aromatic C-CH₃ (C3) | 125 - 130 |

| Aromatic C-C=O (C1) | 128 - 133 |

| Aromatic CH (C4, C5, C6) | 115 - 135 |

| -C(O)CH₂- | 30 - 35 |

| Ar-CH₃ | 18 - 22 |

| -CH₂CH₃ | 8 - 12 |

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To move beyond simple chemical shifts and establish the precise bonding framework, a suite of 2D-NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. A key expected correlation would be between the methylene (B1212753) protons of the ethyl group (-C(O)CH₂-) and the methyl protons (-CH₂CH₃), appearing as a cross-peak. Correlations between the aromatic protons would also help to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic CH groups, the aromatic methyl group, and the ethyl group to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For this molecule, a key NOESY correlation would be expected between the amino protons (-NH₂) and the aromatic proton at the C6 position, as well as between the aromatic methyl protons and the aromatic proton at the C4 position. This information helps to confirm the relative positioning of the substituents on the phenyl ring.

Solid-State NMR Investigations of Crystalline Forms

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into the structure within a crystalline lattice. Polymorphism, the existence of multiple crystalline forms, can be investigated using ssNMR. Different packing arrangements in polymorphs would lead to distinct chemical shifts and cross-polarization dynamics in the solid state. Although specific experimental data is not available, ssNMR would be a powerful tool to study potential intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, in the solid phase.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

| C=O (Ketone) | Stretch | 1660 - 1680 | Medium |

| C=C (Aromatic) | Ring Stretch | 1550 - 1620 | Strong |

| N-H (Amino) | Bend | 1580 - 1650 | Weak |

| C-N | Stretch | 1250 - 1350 | Medium |

Probing Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the C=O group) within the same molecule, as well as in intermolecular interactions, makes hydrogen bonding a key feature of its structure. In FT-IR spectroscopy, hydrogen bonding typically leads to a broadening and red-shifting (lower frequency) of the stretching vibrations of the involved groups. For 1-Propanone, 1-(2-amino-3-methylphenyl)-, the N-H stretching bands would likely be broader and at a lower wavenumber than a free amine, indicating intermolecular hydrogen bonding. The C=O stretching frequency may also be slightly lowered from that of a simple aromatic ketone.

Conformational Preferences via Vibrational Modes

The rotational freedom around the single bond connecting the propanoyl group to the phenyl ring can lead to different conformers. The specific frequencies of certain vibrational modes, particularly those involving the carbonyl group and the aromatic ring, can be sensitive to the dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring. By comparing experimental FT-IR and Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or solution could be inferred.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1-Propanone, 1-(2-amino-3-methylphenyl)-, with a molecular formula of C₁₀H₁₃NO, the expected exact mass would be approximately 163.22 g/mol .

In an electron ionization (EI) mass spectrometer, the molecule would first form a molecular ion ([M]⁺•). This high-energy ion would then undergo fragmentation through various pathways. The analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure.

Predicted Fragmentation Pathways and Key Fragments

A common fragmentation pathway for ketones is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken.

Alpha-Cleavage: Loss of the ethyl radical (•CH₂CH₃) from the molecular ion would result in a prominent acylium ion.

[C₁₀H₁₃NO]⁺• → [C₈H₈NO]⁺ + •CH₂CH₃

Predicted m/z of [C₈H₈NO]⁺: 134

Loss of CO (Decarbonylation): The acylium ion could further lose a molecule of carbon monoxide.

[C₈H₈NO]⁺ → [C₇H₈N]⁺ + CO

Predicted m/z of [C₇H₈N]⁺: 106

Another characteristic fragmentation for aromatic compounds is the cleavage of the bond between the aromatic ring and the substituent.

Cleavage of the Propanoyl Group: Loss of the entire propanoyl group as a radical would leave the aminomethylphenyl cation.

[C₁₀H₁₃NO]⁺• → [C₇H₈N]⁺ + •C(O)CH₂CH₃

Predicted m/z of [C₇H₈N]⁺: 106

Table of Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion |

| 134 | [CH₃(NH₂)C₆H₃CO]⁺ | Alpha-cleavage (loss of •CH₂CH₃) |

| 106 | [CH₃(NH₂)C₆H₃]⁺ | Decarbonylation or direct cleavage |

The presence and relative abundance of these and other fragment ions in the mass spectrum would provide strong evidence for the structure of 1-Propanone, 1-(2-amino-3-methylphenyl)-. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming their elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

No published studies detailing the tandem mass spectrometry (MS/MS) analysis of 1-Propanone, 1-(2-amino-3-methylphenyl)- were found. This information is crucial for determining the compound's fragmentation patterns, which provides definitive structural confirmation and insights into its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While the elemental composition of 1-Propanone, 1-(2-amino-3-methylphenyl)- can be theoretically calculated from its molecular formula, C₁₀H₁₃NO, no experimental High-Resolution Mass Spectrometry (HRMS) data has been published. HRMS is essential for experimentally confirming the precise mass and, consequently, the elemental composition of a molecule, which is a fundamental step in its characterization.

X-ray Crystallography and Single-Crystal Diffraction Studies

A search for crystallographic information yielded no results. There are no published single-crystal X-ray diffraction studies for this compound in crystallographic databases. Therefore, critical information that would be derived from such studies is unavailable.

Without crystallographic data, the absolute configuration of the molecule, if chiral centers are present, cannot be determined experimentally.

Information regarding the crystal packing and the nature of intermolecular interactions (such as hydrogen bonding or π-stacking) is absent, as this is obtained through single-crystal X-ray diffraction analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No publicly accessible UV-Vis or fluorescence spectra for 1-Propanone, 1-(2-amino-3-methylphenyl)- could be located. This spectroscopic data is necessary to understand the electronic properties of the molecule.

Due to the absence of UV-Vis and fluorescence spectra, the specific electronic transitions (e.g., n→π* or π→π*) and the chromophoric properties of the compound remain experimentally uncharacterized.

Influence of Substituents on Electronic Structure

The electronic structure of 1-Propanone, 1-(2-amino-3-methylphenyl)-, a molecule characterized by a propanone group and an amino group attached to a methyl-substituted benzene (B151609) ring, is intricately influenced by the nature and position of additional substituents on the aromatic core. These substituents can modulate the electron density distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and consequently, the spectroscopic properties of the molecule. The electronic effects of substituents are primarily understood through a combination of inductive and resonance effects.

Inductive Effects: The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. Electronegative substituents, such as halogens or a nitro group, exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. Conversely, alkyl groups exhibit a positive inductive effect (+I), donating electron density.

Resonance Effects: The resonance effect, or mesomeric effect, involves the delocalization of π-electrons through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, can donate these electrons to the ring, a positive resonance effect (+M). On the other hand, groups with π-bonds that can withdraw electrons from the ring, such as nitro (-NO2) or carbonyl (-C=O) groups, exhibit a negative resonance effect (-M).

In the context of 1-Propanone, 1-(2-amino-3-methylphenyl)-, the existing amino group is a strong electron-donating group (+M > -I), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. The methyl group is a weak electron-donating group (+I). The propanone group, being a carbonyl-containing substituent, acts as an electron-withdrawing group (-M, -I). The interplay of these existing groups sets a baseline electronic structure that is then further perturbed by any additional substituents.

The introduction of further substituents on the phenyl ring can either enhance or counteract the effects of the native amino and methyl groups. Electron-donating groups (EDGs) will further increase the electron density of the ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This generally leads to a smaller HOMO-LUMO gap, which can result in a bathochromic (red) shift in the molecule's UV-Vis absorption spectrum.

Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring. These groups tend to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), but the effect on the LUMO is often more pronounced. This also typically results in a narrowing of the HOMO-LUMO gap and a bathochromic shift in the UV-Vis spectrum.

The position of the substituent relative to the amino and propanone groups is crucial. For instance, a substituent at the para-position to the amino group will have a more significant resonance effect compared to a meta-position. The Hammett equation provides a quantitative measure of the electronic influence of various substituents through their respective Hammett constants (σ). sciepub.comnih.govwikipedia.org An electron-withdrawing substituent will have a positive σ value, while an electron-donating substituent will have a negative σ value. nih.gov

Below is a data table illustrating the expected influence of various substituents at the 5-position (para to the amino group) on a key electronic property of the parent molecule, correlated with their Hammett para-constants (σp).

| Substituent (at 5-position) | Hammett Constant (σp) | Electronic Nature | Predicted Effect on HOMO-LUMO Gap | Predicted Shift in λmax (UV-Vis) |

|---|---|---|---|---|

| -N(CH₃)₂ | -0.83 | Strong Electron-Donating | Significant Decrease | Large Bathochromic Shift |

| -NH₂ | -0.66 | Strong Electron-Donating | Significant Decrease | Large Bathochromic Shift |

| -OCH₃ | -0.27 | Electron-Donating | Decrease | Bathochromic Shift |

| -CH₃ | -0.17 | Weak Electron-Donating | Slight Decrease | Slight Bathochromic Shift |

| -H | 0.00 | Neutral (Reference) | Reference | Reference |

| -Cl | 0.23 | Weak Electron-Withdrawing | Slight Decrease | Slight Bathochromic Shift |

| -Br | 0.23 | Weak Electron-Withdrawing | Slight Decrease | Slight Bathochromic Shift |

| -CO₂CH₃ | 0.45 | Moderate Electron-Withdrawing | Decrease | Bathochromic Shift |

| -CN | 0.66 | Strong Electron-Withdrawing | Significant Decrease | Large Bathochromic Shift |

| -NO₂ | 0.78 | Strong Electron-Withdrawing | Significant Decrease | Large Bathochromic Shift |

The trends shown in the table are based on established principles of physical organic chemistry. sciepub.comfrontiersin.org Stronger electron-donating groups, with more negative σp values, and stronger electron-withdrawing groups, with more positive σp values, are both predicted to decrease the HOMO-LUMO gap and cause a bathochromic shift in the absorption maximum. This is because both types of substituents can extend the π-conjugation and facilitate intramolecular charge transfer upon electronic excitation. The magnitude of this effect is generally correlated with the absolute value of the Hammett constant. Computational studies on similar aromatic systems have confirmed these general trends, showing that substituents significantly modulate the energies of frontier molecular orbitals.

Theoretical and Computational Investigations of 1 Propanone, 1 2 Amino 3 Methylphenyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and the prediction of vibrational spectra. researchgate.netnih.gov

A geometry optimization calculation for 1-Propanone, 1-(2-amino-3-methylphenyl)- would be performed to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This is typically achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or cc-pVDZ, which provides a mathematical description of the atomic orbitals. nih.govresearchgate.netnih.gov The resulting optimized structure provides key geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes, based on typical values for similar chemical structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.22 |

| Bond Length (Å) | Caromatic-Ccarbonyl | 1.50 |

| Bond Length (Å) | Caromatic-N | 1.39 |

| Bond Angle (°) | Caromatic-C-O | 121.5 |

| Bond Angle (°) | Caromatic-Caromatic-N | 120.5 |

| Dihedral Angle (°) | Caromatic-Caromatic-C-O | 25.0 |

Following optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum. core.ac.uk Each calculated frequency corresponds to a specific vibrational mode of the molecule. researchgate.netresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

| Calculated Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| 3450 | N-H asymmetric stretch |

| 3360 | N-H symmetric stretch |

| 3065 | C-H aromatic stretch |

| 2975 | C-H aliphatic stretch (CH₃) |

| 1680 | C=O carbonyl stretch |

| 1610 | N-H scissoring |

| 1585 | C=C aromatic ring stretch |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energy values for molecules. nih.govresearchgate.net These calculations are valuable for determining fundamental electronic properties such as total energy, ionization potential (the energy required to remove an electron), and electron affinity (the energy released when an electron is added). These values are crucial for understanding the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined, with the HOMO-LUMO gap being an indicator of chemical reactivity and electronic excitability. researchgate.net

Table 3: Illustrative High-Accuracy Energy Properties for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Electronic Energy (Hartree) | -552.75 | Ground state energy of the molecule |

| Ionization Potential (eV) | 7.8 | Energy required to remove an electron |

| Electron Affinity (eV) | 0.9 | Energy released upon gaining an electron |

| HOMO Energy (eV) | -5.9 | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (eV) | 4.4 | Indicator of electronic stability and reactivity |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations analyze a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule by simulating the movement of its atoms over time. nih.govrsc.org This technique is essential for exploring the different conformations a molecule can adopt and understanding its flexibility. researchgate.netnih.gov

The structure of 1-Propanone, 1-(2-amino-3-methylphenyl)- contains several single bonds around which rotation can occur, leading to different spatial arrangements or conformers. The most significant of these are the Caromatic–Ccarbonyl bond and the Ccarbonyl–Cethyl bond. The energy required to rotate around these bonds, known as the rotational barrier, dictates the molecule's flexibility and the relative populations of its conformers. These barriers can be calculated by performing a series of constrained geometry optimizations or through analysis of MD trajectories. nih.govresearchgate.netbiomedres.us Lower barriers indicate greater flexibility. nih.gov

Table 4: Illustrative Calculated Rotational Energy Barriers for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

| Rotatable Bond | Transition State Dihedral Angle | Energy Barrier (kcal/mol) |

|---|---|---|

| Caromatic–Ccarbonyl | ~90° | 4.5 |

| Ccarbonyl–Cethyl | ~120° | 2.8 |

A molecule's conformation and properties can be significantly influenced by its environment, particularly the solvent. scirp.orgnih.gov MD simulations are well-suited to study these effects by including solvent molecules explicitly in the simulation box or by using an implicit continuum model that represents the average effect of the solvent. rsc.orgupc.eduresearchgate.net Simulations in different solvents, such as polar water versus nonpolar chloroform, can reveal how intermolecular interactions shift the conformational equilibrium. For instance, polar solvents may stabilize conformers with larger dipole moments, while intramolecular hydrogen bonding might be favored in nonpolar environments.

Table 5: Illustrative Solvent Effects on Molecular Properties of 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes.

| Property | In Vacuum | In Chloroform (Nonpolar) | In Water (Polar) |

|---|---|---|---|

| Calculated Dipole Moment (Debye) | 2.8 D | 3.1 D | 3.9 D |

| Population of Planar Conformer (%) | 65% | 55% | 30% |

Prediction of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to confirm a molecule's structure.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption (UV-Vis) spectrum of a molecule. mdpi.comyoutube.com The calculation yields the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., from a π to a π* orbital). nih.govresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding of each nucleus. nih.govresearchgate.net These shielding values can be converted into chemical shifts (δ), providing a predicted NMR spectrum. acs.orgbohrium.comrsc.org Accurate prediction of ¹H and ¹³C chemical shifts is a powerful tool for structural elucidation. nih.gov

Table 6: Illustrative Predicted Electronic Transitions (UV-Vis) for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes, calculated using TD-DFT in a simulated methanol (B129727) solvent.

| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 345 | 0.18 | HOMO → LUMO (π→π) |

| 258 | 0.45 | HOMO-2 → LUMO (π→π) |

| 220 | 0.31 | HOMO → LUMO+1 (n→π*) |

Table 7: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Propanone, 1-(2-amino-3-methylphenyl)-

This table presents hypothetical data for illustrative purposes, referenced to TMS.

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C=O (carbonyl) | 201.5 |

| ¹³C | C-NH₂ (aromatic) | 148.0 |

| ¹³C | C-CH₃ (aromatic) | 138.2 |

| ¹H | NH₂ | 4.5 (broad) |

| ¹H | CH₂ (propanone) | 2.95 (quartet) |

| ¹H | CH₃ (aromatic) | 2.25 (singlet) |

| ¹H | CH₃ (propanone) | 1.10 (triplet) |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. rsc.org The in silico prediction of NMR chemical shifts via quantum mechanical calculations has become a routine method to assist in the assignment of experimental spectra. rsc.org Methods like Density Functional Theory (DFT) are commonly used to compute the NMR shielding tensors, which are then converted into chemical shifts. rsc.orgacs.org

The process begins with the optimization of the molecule's 3D geometry to find its most stable conformation. Following this, NMR calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are performed on the optimized structure. acs.org The resulting isotropic shielding values are typically scaled using empirical formulas or referenced against a standard compound like Tetramethylsilane (TMS) to yield predicted chemical shifts. nrel.gov

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, a theoretical study would generate predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted values are invaluable for assigning peaks in an experimental spectrum and confirming the proposed structure. Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects not accounted for in the calculation.

Below is a hypothetical table of predicted NMR chemical shifts for 1-Propanone, 1-(2-amino-3-methylphenyl)-, calculated at a representative level of theory.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 201.5 |

| Aromatic C-NH₂ | - | 148.0 |

| Aromatic C-CH₃ | - | 125.2 |

| Aromatic C-H (ortho to NH₂) | 6.8 | 116.5 |

| Aromatic C-H (meta to NH₂) | 7.2 | 130.1 |

| Aromatic C-H (para to NH₂) | 6.7 | 118.9 |

| Propanone CH₂ | 2.9 | 38.0 |

| Propanone CH₃ | 1.1 | 8.5 |

| Aromatic CH₃ | 2.2 | 17.3 |

| Amino (NH₂) | 4.5 | - |

Simulated IR and Raman Spectra for Validation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. cardiff.ac.uk Computational chemistry allows for the simulation of these spectra by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.ukresearchgate.net These calculations are performed on the optimized molecular geometry, and the results provide a theoretical vibrational fingerprint of the molecule.

Comparing simulated spectra with experimental data serves as a crucial validation step for the computational model. A good agreement between the predicted and observed peak positions and relative intensities confirms that the calculated geometry is a reliable representation of the actual molecular structure.

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, key vibrational modes would include the C=O stretch of the ketone, N-H stretching of the primary amine, C-N stretching, aromatic and aliphatic C-H stretches, and aromatic ring vibrations. The calculated frequencies for these modes can help in the definitive assignment of the experimental IR and Raman bands.

A table of hypothetical, unscaled vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|---|

| N-H Symmetric Stretch | -NH₂ | 3450 | Moderate |

| N-H Asymmetric Stretch | -NH₂ | 3550 | Moderate |

| Aromatic C-H Stretch | Ar-H | 3080 | Strong |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2975 | Moderate |

| Carbonyl C=O Stretch | C=O | 1685 | Very Strong |

| Aromatic C=C Stretch | Ar C=C | 1600, 1480 | Strong |

| C-N Stretch | Ar-N | 1320 | Moderate |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. nist.gov This gap is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. researchgate.net

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, the presence of the electron-donating amino group and the electron-withdrawing propanone group on the aromatic ring would be expected to influence the energies of the frontier orbitals. researchgate.netrsc.org Computational analysis would precisely quantify these energies and the resulting gap, allowing for predictions about the molecule's reactivity in various chemical reactions.

A hypothetical set of calculated frontier orbital energies is shown below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto a surface of constant electron density, illustrating the net electrostatic effect of the molecule's electrons and nuclei. libretexts.org MEP maps are color-coded to indicate different regions of electrostatic potential: electron-rich areas, which are susceptible to electrophilic attack, are typically shown in red, while electron-poor regions, susceptible to nucleophilic attack, are shown in blue. researchgate.net

In 1-Propanone, 1-(2-amino-3-methylphenyl)-, the MEP surface would be expected to show a significant negative potential (red/yellow) around the lone pairs of the carbonyl oxygen and the amino nitrogen, identifying these as the primary sites for electrophilic interaction. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the amino group, indicating their susceptibility to interaction with nucleophiles. Such an analysis provides a clear and intuitive guide to the molecule's reactive sites. libretexts.orgresearchgate.net

Mechanistic Investigations of Formation and Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. acs.org

A transition state is a specific, high-energy configuration that exists along the reaction coordinate between reactants and products. unacademy.commasterorganicchemistry.com It represents the point of maximum potential energy on the reaction pathway, and the energy difference between the reactants and the transition state is the activation energy or reaction barrier. britannica.com

Computational methods can be used to locate the precise geometry of a transition state and calculate its energy. This allows for the determination of the activation energy, which is a key factor governing the rate of a reaction. For a potential synthesis of 1-Propanone, 1-(2-amino-3-methylphenyl)-, such as a Friedel-Crafts acylation of 2-methylaniline, computational analysis could identify the transition state for the key acylation step. The calculated reaction barrier would provide a quantitative measure of the reaction's feasibility and help in optimizing reaction conditions.

A hypothetical calculated activation energy for a formation pathway is given below.

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | +22.5 |

Reaction Coordinate Analysis

Key Aspects of Reaction Coordinate Analysis for Analogous Systems:

Transition State (TS) Geometry: Computational studies on the reaction of α-bromoacetophenones with hydroxide (B78521) ions have successfully characterized the geometry of the transition state. acs.org For a nucleophilic attack on the carbonyl carbon of 1-Propanone, 1-(2-amino-3-methylphenyl)-, the transition state would involve the incipient bond formation between the nucleophile and the carbonyl carbon, and a concomitant rehybridization of the carbonyl carbon from sp² to sp³. The specific bond lengths and angles in the transition state are critical parameters determined through computational modeling.

Energy Barriers: The activation energy (energy barrier) is a crucial kinetic parameter derived from the reaction coordinate diagram. It represents the energy difference between the reactants and the transition state. For substituted acetophenones, the nature and position of the substituents significantly influence this barrier. For instance, electron-donating groups like the amino and methyl groups in 1-Propanone, 1-(2-amino-3-methylphenyl)- are expected to increase the electron density on the carbonyl carbon, potentially raising the energy barrier for nucleophilic attack compared to unsubstituted acetophenone (B1666503).

Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a calculated transition state connects the reactants and products on the potential energy surface. acs.org In some cases, reaction pathways can bifurcate, leading to different products from a single transition state. acs.org For 1-Propanone, 1-(2-amino-3-methylphenyl)-, different reaction pathways could be envisaged depending on the nature of the attacking reagent and reaction conditions.

Intramolecular Hydrogen Bonding: The ortho-amino group in 1-Propanone, 1-(2-amino-3-methylphenyl)- can form an intramolecular hydrogen bond with the carbonyl oxygen. Theoretical studies on 2'-aminoacetophenone (B46740) derivatives have shown that such hydrogen bonds can influence the ground-state geometry and photophysical properties. nih.gov This intramolecular interaction would also be expected to play a significant role in the reaction coordinate analysis by stabilizing the ground state and potentially influencing the geometry and energy of the transition state.

Hypothetical Reaction Coordinate Data:

To illustrate the concepts, the following interactive table presents hypothetical data for a nucleophilic addition reaction to 1-Propanone, 1-(2-amino-3-methylphenyl)-, based on general principles and data from analogous systems.

| Parameter | Hypothetical Value | Description |

| Reactant Energy | 0.0 kcal/mol | Relative energy of the starting materials. |

| Transition State Energy | +15.0 kcal/mol | The energy barrier for the reaction. |

| Product Energy | -5.0 kcal/mol | Relative energy of the final product. |

| C=O Bond Length (Reactant) | 1.23 Å | Standard double bond length. |

| C-Nu Bond Length (TS) | 2.05 Å | Partially formed bond in the transition state. |

| C-O Bond Length (TS) | 1.35 Å | Partially broken pi bond in the transition state. |

Note: The data in this table is illustrative and not derived from actual experimental or computational results for 1-Propanone, 1-(2-amino-3-methylphenyl)-.

Influence of Substituents:

The amino and methyl groups on the phenyl ring of 1-Propanone, 1-(2-amino-3-methylphenyl)- would have a pronounced effect on the reaction coordinate. The electron-donating nature of these groups would increase the electron density at the carbonyl carbon, making it less electrophilic. This would likely lead to a higher activation energy for nucleophilic attack compared to an unsubstituted analog. Furthermore, the steric hindrance from the ortho-amino and meta-methyl groups could also influence the trajectory of the incoming nucleophile, affecting the geometry of the transition state.

Reaction Chemistry and Derivatization of 1 Propanone, 1 2 Amino 3 Methylphenyl

Reactions at the Ketone Carbonyl Group

The propanone side chain features an electrophilic carbonyl carbon, which is a primary site for nucleophilic attack. The reactivity of this group is central to many transformations of the molecule.

The carbonyl carbon of 1-Propanone, 1-(2-amino-3-methylphenyl)- is susceptible to attack by a wide range of nucleophiles. mdpi.com This class of reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the C=O double bond to a single bond, resulting in a tetrahedral intermediate that is typically protonated to yield an alcohol. mdpi.com

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li), are expected to react readily with the ketone. For example, the addition of ethylmagnesium bromide would yield a tertiary alcohol, 3-(2-amino-3-methylphenyl)-3-pentanol, after acidic workup. These reactions are generally irreversible.

Condensation reactions, which involve nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of this compound. evitachem.comresearchgate.net Reaction with primary amines (R-NH₂) under mildly acidic conditions would lead to the formation of an imine, while reaction with secondary amines (R₂NH) would yield an enamine. These reactions are fundamental in building more complex molecular architectures.

The ketone group can be readily reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The reaction with sodium borohydride, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, would convert 1-Propanone, 1-(2-amino-3-methylphenyl)- into 1-(2-amino-3-methylphenyl)propan-1-ol. organic-chemistry.org This reduction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. organic-chemistry.org

The resulting 1,2-amino alcohol is a valuable chiral intermediate in synthetic chemistry. organic-chemistry.orgresearchgate.net While the oxidation of the ketone itself is not a common transformation without cleaving the carbon skeleton, the adjacent methylene (B1212753) group (the α-carbon) can participate in reactions. Under basic or acidic conditions, the ketone can form an enol or enolate, which can then react with various electrophiles.

Reactions Involving the Amino Group

The primary amino group attached to the aromatic ring is nucleophilic and can undergo a variety of common amine reactions.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it a potent nucleophile. It can readily react with acylating agents such as acid chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-propionyl-6-methylphenyl)acetamide. This N-acylation is a common strategy for protecting the amino group or for synthesizing more complex amide-containing structures. rsc.org

Alkylation of the amino group involves the formation of a new carbon-nitrogen bond. nih.gov Reaction with alkyl halides, such as methyl iodide, can lead to mono- and di-alkylated products. These reactions often require a base to neutralize the acid generated and can sometimes be challenging to control for selectivity. nih.gov More advanced methods, such as reductive amination or hydrogen-borrowing catalysis, offer alternative routes to N-alkylated derivatives.

Perhaps the most significant application of 2-aminoaryl ketones like 1-Propanone, 1-(2-amino-3-methylphenyl)- is in the synthesis of heterocyclic compounds. The juxtaposition of the amino group and the ketone functionality allows for intramolecular cyclization or intermolecular condensation-cyclization reactions to form fused ring systems.

A prime example is the Friedländer annulation , a classic and versatile method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl or other electron-withdrawing group). For instance, reacting 1-Propanone, 1-(2-amino-3-methylphenyl)- with a simple ketone like acetone (B3395972) under acidic or basic catalysis would theoretically produce 2,8-dimethyl-4-ethylquinoline. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline (B57606) ring.

The versatility of the Friedländer synthesis allows for the creation of a wide array of substituted quinolines by varying the reaction partner.

| 2-Aminoaryl Ketone | α-Methylene Ketone Partner | Catalyst/Conditions | Resulting Quinoline Product |

|---|---|---|---|

| 1-(2-amino-3-methylphenyl)-1-propanone | Ethyl acetoacetate | Acid (e.g., p-TsOH) or Base (e.g., piperidine) | Ethyl 2,8-dimethyl-4-ethylquinoline-3-carboxylate |

| 1-(2-aminophenyl)ethanone | Cyclohexanone | Iodine (I₂) | 1,2,3,4-Tetrahydroacridine |

| 1-(2-amino-5-chlorophenyl)(phenyl)methanone | Acetophenone (B1666503) | p-Toluenesulfonic acid | 6-Chloro-2,4-diphenylquinoline |

Reactions at the Aromatic Ring

The benzene (B151609) ring of 1-Propanone, 1-(2-amino-3-methylphenyl)- can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents already present: the amino group (-NH₂), the methyl group (-CH₃), and the propanoyl group (-COCH₂CH₃).

Amino Group (-NH₂): A powerful activating group and an ortho-, para-director.

Methyl Group (-CH₃): A moderately activating group and an ortho-, para-director.

Propanoyl Group (-COCH₂CH₃): A deactivating group and a meta-director.

The strongly activating amino group dominates the directing effects. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The available positions are C4' and C6'. The C6' position is para to the amino group and ortho to the methyl group. The C4' position is ortho to the amino group and meta to the methyl group. Steric hindrance from the adjacent methyl and propanoyl groups will also influence the regioselectivity. Electrophilic attack at the C6' position is generally favored due to the powerful para-directing effect of the amino group.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid would likely result in bromination at the C6' position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂), expected predominantly at the C6' position.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H).

Under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This ammonium group is a strong deactivating group and a meta-director. This can significantly alter the reactivity and regioselectivity of the substitution reaction.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (SEAr) reactions, the substitution pattern on the aromatic ring of 1-Propanone, 1-(2-amino-3-methylphenyl)- is predominantly controlled by the strongly activating amino group. This group directs incoming electrophiles to the positions ortho and para to it.

The available positions on the ring are C4, C5, and C6.

Position C6: Ortho to the amino group and ortho to the propanoyl group.

Position C4: Para to the amino group and meta to the propanoyl group.

Position C5: Meta to the amino group and para to the methyl group.

Due to the powerful directing effect of the amino group, electrophilic attack is expected to occur primarily at the C4 and C6 positions. The propanoyl group's deactivating nature will disfavor substitution at C6 (ortho to it) and C2 (already substituted). The methyl group weakly activates its ortho (C2, C4) and para (C6) positions. The synergistic activation of the C4 position by both the amino (para) and methyl (ortho) groups, combined with its meta relationship to the deactivating propanoyl group, makes it the most probable site for substitution. The C6 position is also activated (ortho to -NH₂) but may experience some steric hindrance from the adjacent propanoyl group.

However, direct electrophilic substitution on highly activated anilines can be problematic, often leading to over-reaction, such as polyhalogenation, and decomposition under strongly acidic conditions required for nitration or sulfonation. libretexts.orglibretexts.org For instance, direct nitration of aniline (B41778) with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-substituted product, because the amino group is protonated to form the meta-directing anilinium ion.

To circumvent these issues, the reactivity of the amino group is often moderated by converting it into an amide, such as an acetanilide, through acetylation. chemistrysteps.com This N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which prevents polysubstitution and side reactions. libretexts.org Subsequent hydrolysis of the amide regenerates the amino group.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br₂ in H₂O or CCl₄ | 1-(2-amino-4,6-dibromo-3-methylphenyl)propan-1-one | High reactivity of the unprotected amine leads to polysubstitution at available ortho/para positions. |

| Controlled Bromination | 1. Acetic anhydride (B1165640) 2. Br₂ in CH₃COOH 3. H₃O⁺/OH⁻ | 1-(2-amino-4-bromo-3-methylphenyl)propan-1-one | Amide protection moderates reactivity, favoring monobromination at the sterically less hindered para position. chemistrysteps.com |

| Nitration (Protected) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺/OH⁻ | 1-(2-amino-3-methyl-4-nitrophenyl)propan-1-one | Protection prevents oxidation and anilinium ion formation, directing the nitro group to the para position. |

| Sulfonation | Fuming H₂SO₄ | 2-amino-3-methyl-4-propionylbenzenesulfonic acid | Under strongly acidic conditions, the amino group is protonated, and sulfonation likely occurs para to the anilinium ion. |

Metalation and Cross-Coupling Reactions on the Aromatic Core

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds but typically require an aryl halide or triflate as a substrate. wikipedia.orgwikipedia.orglibretexts.org Therefore, 1-Propanone, 1-(2-amino-3-methylphenyl)- must first undergo selective halogenation, as described in the previous section, to produce a substrate like 1-(2-amino-4-bromo-3-methylphenyl)propan-1-one.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orgorganic-chemistry.org The halogenated derivative of the title compound could be coupled with various aryl, vinyl, or alkyl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new carbon frameworks. libretexts.orgnih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgchemeurope.com The halogenated derivative could react with alkenes like acrylates or styrenes to yield substituted alkenes, further functionalizing the molecule. libretexts.org

Directed ortho-metalation (DoM) is another strategy for functionalizing the aromatic ring. While the amino group can direct lithiation, it is often doubly lithiated on the nitrogen itself. nih.govcapes.gov.br The presence of multiple directing groups could lead to complex regiochemical outcomes.

| Reaction Type | Starting Material | Coupling Partner | Typical Catalyst/Base | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-(2-amino-4-bromo-3-methylphenyl)propan-1-one | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-amino-3-methyl-[1,1'-biphenyl]-4-yl)propan-1-one |

| Heck Reaction | 1-(2-amino-4-bromo-3-methylphenyl)propan-1-one | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 1-(2-amino-4-((E)-2-phenylethenyl)-3-methylphenyl)propan-1-one |

| Sonogashira Coupling | 1-(2-amino-4-iodo-3-methylphenyl)propan-1-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI / Et₃N | 1-(2-amino-3-methyl-4-(phenylethynyl)phenyl)propan-1-one |

Synthesis of Complex Molecular Architectures Utilizing 1-Propanone, 1-(2-amino-3-methylphenyl)- as a Building Block

The bifunctional nature of 1-Propanone, 1-(2-amino-3-methylphenyl)-, possessing both a nucleophilic amino group and an electrophilic ketone, makes it an excellent precursor for synthesizing complex molecules, particularly heterocycles.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. acsgcipr.orgmdpi.comnih.gov The subject compound is well-suited for MCRs designed for heterocycle synthesis. For example, it could serve as the aniline component in reactions that also involve an aldehyde and another nucleophile or carbonyl compound. The ortho-aminoaryl ketone moiety is a classic precursor for the synthesis of quinolines via the Friedländer annulation, which involves condensation with a compound containing an α-methylene ketone. This could be adapted into an MCR format.

| Reaction Name | Components | Potential Product Class | Description |

|---|---|---|---|

| Pfitzinger Reaction | 1. 1-(2-amino-3-methylphenyl)propan-1-one 2. Isatin 3. Base | Substituted Quinoline-4-carboxylic acids | The amino ketone condenses with isatin, which opens to provide the necessary dicarbonyl intermediate for cyclization into a quinoline ring. |

| Hantzsch-type Dihydropyridine (B1217469) Synthesis | 1. 1-(2-amino-3-methylphenyl)propan-1-one (as an enamine) 2. Aldehyde 3. β-ketoester | Substituted Dihydropyridines | While typically using ammonia, an amino ketone could potentially be incorporated to generate highly functionalized dihydropyridine scaffolds. |

Polymerization Initiators or Monomers

Aryl ketones and α-amino ketones are known classes of photoinitiators for free radical polymerization. smolecule.com Upon absorption of UV light, these molecules can undergo cleavage to generate radicals that initiate the polymerization of monomers. Specifically, α-amino ketones are known to undergo Norrish Type I cleavage, a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon. This process is highly efficient and generates two radical species.

For 1-Propanone, 1-(2-amino-3-methylphenyl)-, the analogous α-cleavage would generate a benzoyl radical and an α-aminoalkyl radical, both of which could initiate polymerization. This makes it a potential candidate as a Type I photoinitiator, similar to commercially available compounds like 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. smolecule.com

| Compound | Key Structural Feature | Mechanism of Radical Generation |

|---|---|---|

| 1-Propanone, 1-(2-amino-3-methylphenyl)- | Aryl ketone with α-amino group (part of the ring) | Potential Norrish Type I α-cleavage of the propanoyl group |

| 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (Irgacure 907) | α-amino ketone | Norrish Type I α-cleavage between the carbonyl and the α-carbon |

| 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | α-amino ketone | Norrish Type I α-cleavage between the carbonyl and the α-carbon smolecule.com |

Photochemical and Photophysical Transformations

The photochemistry of aryl ketones is a well-studied field. Upon absorption of UV light, 1-Propanone, 1-(2-amino-3-methylphenyl)- would be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are dictated by the structure.

Norrish Type I Reaction (α-Cleavage): As mentioned above, cleavage of the bond between the carbonyl carbon and the ethyl group, or between the carbonyl carbon and the aryl ring, can occur. Cleavage of the C(O)-Aryl bond is less likely due to its higher bond strength. Cleavage of the C(O)-Ethyl bond would generate a 2-amino-3-methylbenzoyl radical and an ethyl radical. youtube.com

Norrish Type II Reaction: This reaction involves intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, followed by cleavage or cyclization. youtube.comsemanticscholar.org In this molecule, the propanoyl chain has a γ-hydrogen on its terminal methyl group. Abstraction of this hydrogen would lead to a 1,4-biradical intermediate, which could then cleave to form 1-(2-amino-3-methylphenyl)ethan-1-one and ethene, or cyclize to form a cyclobutanol (B46151) derivative. rsc.org